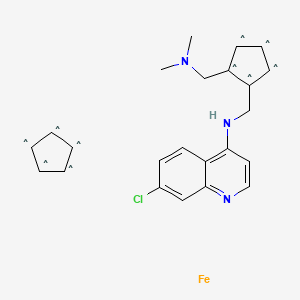
2-Chloro-N-cyclopentyl-2'-C-methyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-cyclopentyl-2’-C-methyladenosine is a potent and selective agonist of the A1 adenosine receptor. This compound is known for its ability to efficiently inhibit cyclic adenosine monophosphate (cAMP) modulation in both direct pathway medium spiny neurons and indirect pathway medium spiny neurons . It has a molecular weight of 383.83 g/mol and a chemical formula of C16H22ClN5O4 .
Vorbereitungsmethoden
The synthesis of 2-Chloro-N-cyclopentyl-2’-C-methyladenosine involves several steps, including the introduction of the chloro group and the cyclopentyl group to the adenosine structure. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of organic reactions involving chlorination and cyclopentylation .
Analyse Chemischer Reaktionen
2-Chloro-N-cyclopentyl-2’-C-methyladenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the compound can undergo substitution reactions with other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-cyclopentyl-2’-C-methyladenosine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving adenosine receptor agonists.
Biology: The compound is utilized in research on neuronal signaling and cAMP modulation.
Medicine: It has potential therapeutic applications in conditions related to ischemia-reperfusion injury, as it can protect the myocardium from such injuries
Industry: The compound is used in the development of new pharmacological agents targeting adenosine receptors
Wirkmechanismus
The mechanism of action of 2-Chloro-N-cyclopentyl-2’-C-methyladenosine involves its binding to the A1 adenosine receptor. This binding inhibits the production of cAMP, leading to reduced neuronal activity in specific pathways. The compound’s effects are mediated through the modulation of cAMP levels in both direct and indirect pathway medium spiny neurons .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-cyclopentyl-2’-C-methyladenosine is unique due to its high selectivity and potency as an A1 adenosine receptor agonist. Similar compounds include:
N6-Cyclopentyladenosine: Another A1 adenosine receptor agonist but with different structural modifications.
2-Chloro-N6-cyclopentyladenosine: Similar in structure but lacks the 2’-C-methyl group.
N6-Cyclohexyladenosine: A structurally related compound with a cyclohexyl group instead of a cyclopentyl group
Eigenschaften
Molekularformel |
C16H22ClN5O4 |
|---|---|
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C16H22ClN5O4/c1-25-12-11(24)9(6-23)26-15(12)22-7-18-10-13(19-8-4-2-3-5-8)20-16(17)21-14(10)22/h7-9,11-12,15,23-24H,2-6H2,1H3,(H,19,20,21)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
SNKSKPUHLBTLMI-SDBHATRESA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O |
Kanonische SMILES |
COC1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)


![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)



![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)
![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)


![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)

